4-Methoxybutan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methoxybutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-7-5-3-2-4-6/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUFAJOXLZUDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347624 | |
| Record name | 4-Methoxy-1-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34039-36-6 | |
| Record name | 4-Methoxy-1-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Role As a Strategic Synthetic Intermediate and Building Block
Integration into Pharmaceutical Intermediates and Scaffolds
The application of 4-Methoxybutan-1-amine extends significantly into the pharmaceutical industry, where it functions as a crucial pharmaceutical intermediate. pyglifesciences.comscllifesciences.comtheasengineers.com Pharmaceutical intermediates are the chemical compounds that form the building blocks of Active Pharmaceutical Ingredients (APIs). scllifesciences.com The use of this compound in the synthesis of these intermediates is critical for the development of various drugs. theasengineers.com
Precursor for Specific Drug Synthesis (e.g., 6-chloro-2-methoxy-N-(4-methoxybutyl)acridin-9-amine for autophagy inhibitors)
A notable application of this compound is in the synthesis of acridine (B1665455) derivatives, which are known for their biological activities. Specifically, it is a precursor for the synthesis of 6-chloro-2-methoxy-N-(4-methoxybutyl)acridin-9-amine. This compound is synthesized from 9-amino-6-chloro-2-methoxyacridine, a pH-sensitive fluorescent probe. nih.govmedchemexpress.com The synthesis involves the reaction of 9-chloroacridine (B74977) with an appropriate amine. orgsyn.org The resulting N-substituted acridinamine derivatives, such as the one incorporating the 4-methoxybutyl group, have been investigated for their potential as autophagy inhibitors.
Building Block for Fluoxamine Intermediates
While direct synthesis of fluoxetine (B1211875) (often confused with fluoxamine) was not found, the related compound 1-Chloro-4-methoxybutane is a key intermediate in the synthesis of Fluvoxamine maleate. Given that this compound can be synthesized from 1-Chloro-4-methoxybutane via reaction with ammonia, it serves as a direct precursor to this important pharmaceutical intermediate.
Role in Synthesis of PDE-5 Inhibitors
Phosphodiesterase type 5 (PDE-5) inhibitors are a class of drugs widely used to treat erectile dysfunction and pulmonary hypertension. nih.govnih.gov The synthesis of various PDE-5 inhibitors involves the incorporation of specific side chains to a core heterocyclic structure. researchgate.net The 4-methoxybutyl moiety from this compound can be incorporated into these structures to modulate the drug's pharmacokinetic and pharmacodynamic properties. The synthesis often involves the reaction of a primary amine with a suitable electrophilic core, a role for which this compound is well-suited. researchgate.net
Derivatization and Functionalization Strategies
The chemical versatility of this compound allows for a range of derivatization and functionalization strategies. These transformations are key to its role as a building block, enabling the creation of a diverse set of molecules with tailored properties.
Formation of Amides, Ureas, and Carbamates
The primary amine group of this compound readily undergoes reactions to form amides, ureas, and carbamates. researchgate.netnih.gov
Amides: Amide formation is a fundamental reaction in organic synthesis. This compound can react with carboxylic acids, acid chlorides, or esters to form the corresponding N-(4-methoxybutyl)amides. researchgate.net This reaction is crucial for linking the 4-methoxybutyl moiety to various molecular scaffolds.
Ureas: Ureas can be synthesized from this compound through several methods. One common approach involves the reaction with isocyanates. Alternatively, carbamates can be converted into ureas. organic-chemistry.orgrsc.org These reactions provide access to a wide range of substituted ureas incorporating the 4-methoxybutyl group.
Carbamates: Carbamates are another important class of derivatives that can be prepared from this compound. organic-chemistry.org Reaction with chloroformates or other carbonyl sources allows for the formation of N-(4-methoxybutyl)carbamates. organic-chemistry.orgscholaris.ca These carbamates can serve as protecting groups for the amine or as key functional groups in bioactive molecules.
Interactive Data Table: Properties of this compound nih.gov
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C5H13NO |
| Molecular Weight | 103.16 g/mol |
| CAS Number | 34039-36-6 |
| Boiling Point | Not specified |
| Density | Not specified |
| Appearance | Not specified |
Alkylation and Acylation Reactions
The primary amine group of this compound is a key site for nucleophilic reactions, particularly alkylation and acylation, which allow for the construction of larger, more complex molecular architectures.
Alkylation: As a primary amine, this compound can react with alkyl halides in a nucleophilic substitution reaction to form secondary and tertiary amines. libretexts.org This reaction, however, can be difficult to control. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event. This can result in a mixture of the desired secondary amine, the dialkylated tertiary amine, and even a quaternary ammonium (B1175870) salt, complicating purification and reducing the yield of the target mono-alkylated product. libretexts.org
Acylation: In contrast to alkylation, acylation of this compound offers a much more controlled reaction. It readily reacts with acylating agents like acid chlorides or acid anhydrides. This nucleophilic acyl substitution yields a stable N-substituted amide. A significant advantage of this process is that over-acylation does not occur; the resulting amide is substantially less nucleophilic than the starting amine, effectively preventing a second reaction. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct formed when using an acid chloride.
Table 1: Summary of Alkylation and Acylation Reactions
| Reaction Type | Reagent Class | Product Class | Reaction Control |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Difficult; prone to over-alkylation |
| Acylation | Acid Chloride (R-COCl) or Acid Anhydride | N-Substituted Amide | Excellent; reaction stops after mono-acylation |
Functional Group Transformations (e.g., imine formation, reductive alkylation)
Beyond direct alkylation and acylation, the amine group can undergo several other crucial transformations.
Imine Formation: this compound reacts with aldehydes or ketones in an acid-catalyzed, reversible reaction to form an imine, also known as a Schiff base. libretexts.org This transformation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). The reaction rate is highly pH-dependent, generally being most efficient at a mildly acidic pH of around 5.
Reductive Alkylation (Reductive Amination): Reductive amination is a highly effective, controlled method for producing secondary or tertiary amines from this compound, circumventing the over-alkylation issues of direct reaction with alkyl halides. evitachem.comlibretexts.org The process occurs in two steps within a single pot:
Imine/Enamine Formation: The primary amine first reacts with a ketone or aldehyde to form an imine intermediate, as described above. libretexts.org
Reduction: A reducing agent, added to the same reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the N-alkylated amine.
Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the unreacted carbonyl compound. libretexts.org This method provides a much cleaner and higher-yielding route to specifically desired secondary amines than direct alkylation. Research on related methoxy-containing compounds has demonstrated the utility of reductive amination in synthesizing chiral amines using specific catalysts. acs.orgresearchgate.net
Table 2: Comparison of Amine Alkylation Methods
| Method | Reagents | Intermediate | Final Product | Control |
|---|---|---|---|---|
| Direct Alkylation | Alkyl Halide | None | Mixture of 1°, 2°, 3° amines | Poor |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Imine | Specific 2° or 3° amine | Excellent |
Modification of the Ether Moiety
While the amine group is the most reactive site, the ether moiety of this compound can also be modified under specific, typically harsh, conditions. Ethers are generally known for their chemical stability, which is why they are often used as solvents. libretexts.org
The most common reaction involving simple ethers is cleavage of the carbon-oxygen bond, which requires a strong acid. longdom.orgchemistrysteps.com Treatment of this compound with a strong hydrohalic acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave the ether bond. libretexts.orgjove.com The reaction proceeds via protonation of the ether oxygen, which converts the methoxy (B1213986) group into a good leaving group (methanol). masterorganicchemistry.com A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbons. libretexts.org
In the case of this compound, the cleavage would occur via an Sₙ2 mechanism. The halide nucleophile would preferentially attack the less sterically hindered methyl carbon of the protonated ether, resulting in the formation of 4-amino-1-butanol (B41920) and a methyl halide (e.g., methyl iodide). longdom.orglibretexts.org This transformation effectively converts the ether functionality into a primary alcohol, providing a route to a different bifunctional building block.
Applications in Medicinal Chemistry and Drug Discovery Research
Investigation of Biological Activities of 4-Methoxybutan-1-amine Derivatives
Anticancer and Antiproliferative Activity Research
Amine compounds are a well-established class of molecules investigated for their potential in cancer therapy. google.com.pg Research into amine derivatives has shown their capacity to exhibit anti-inflammatory, antifungal, antiparasitic, and anticancer activities. google.com.pg Specifically, certain amine compounds that incorporate a monocyclic, bicyclic, or tricyclic aromatic ring with nitrogen atoms have been described for their activity against cancer. google.com.pg
While direct studies on this compound as a standalone anticancer agent are not prominent, its utility is realized as a structural component in the synthesis of more complex molecules with antiproliferative effects. For instance, glycosylated antitumor ether lipids (GAELs), which are amphiphilic compounds, demonstrate enhanced cytotoxicity against cancer cells and cancer stem cells when a second amino group is added to their structure. researchgate.net This highlights the general principle that the inclusion of amino groups can be a key strategy for improving the anticancer efficacy of certain molecular scaffolds. researchgate.net Furthermore, research into various bioreductively-activated compounds has identified scaffolds that are active against both replicating and non-replicating Mycobacterium tuberculosis, with some classes of compounds also holding potential for applications in other proliferative diseases like cancer. nih.gov
Role in Enzyme Inhibition (e.g., NKCC1 Inhibitors)
A significant application of this compound is in the synthesis of enzyme inhibitors, particularly for the Na-K-Cl cotransporter 1 (NKCC1). unibo.itnih.gov NKCC1 is a membrane protein that regulates intracellular chloride concentration, a process crucial for neuronal development and function. unibo.itnih.gov Its inhibition is a therapeutic strategy for neurological conditions like Down syndrome and other brain disorders characterized by depolarizing GABAergic transmission. unibo.it
In the development of selective NKCC1 inhibitors, researchers have synthesized and evaluated analogues of bumetanide (B1668049) and other chemical series. unibo.itnih.gov One such series is based on a 4-amino-3-sulfamoyl-benzoic acid core. nih.gov In these studies, this compound was used as a reagent to introduce a specific side chain onto the core molecule. unibo.it The goal was to optimize the drug-like properties of the inhibitors, such as metabolic stability and solubility, while maintaining or improving potency. nih.govacs.org
| Compound Modification | Rationale | Observed Effect on Properties | Reference |
|---|---|---|---|
| Introduction of a terminal methyl ether on a C4 alkyl chain (using this compound) | To improve physicochemical properties and reduce metabolic reactivity of the alkyl chain. | Led to an amelioration of metabolic stability and kinetic solubility. | nih.govacs.org |
| Replacement of a nitro group with a carboxylic acid on the aromatic core | To evaluate the importance of an acid moiety for NKCC1 activity. | Confirmed the importance of the acid moiety for activity and resulted in enhanced solubility. | nih.gov |
| Introduction of a terminal trifluoromethyl group on an n-octyl chain | To enhance lipophilic interactions with the target. | Substantially enhanced NKCC1 inhibitory activity and improved solubility and metabolic stability. | nih.govacs.org |
Modulation of Cellular Pathways (e.g., Autophagy Inhibition)
Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, which is essential for maintaining cellular homeostasis. nih.gov Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it an attractive target for drug discovery. nih.govepo.org The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a primary regulator of this pathway; when activated, it limits catabolic processes like autophagy. epo.org
Certain amine compounds have been investigated for their ability to modulate this pathway. For example, 4-aminoquinoline (B48711) derivatives are known to inhibit autophagy. google.com.pg This class of compounds can interfere with lysosomal acidification and integrity. google.com.pg While this compound itself is not a direct autophagy inhibitor, it can be a component of more complex molecules designed to target such cellular processes. The development of autophagy inhibitors is an active area of research, with compounds like Spautin-1 being identified through cell-based screens for this specific activity. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. This compound and its analogues have been featured in such studies to optimize lead compounds.
In the development of selective NKCC1 inhibitors, an extensive SAR study was conducted on a series of 4-amino-3-sulfamoyl-benzoic acid derivatives. nih.govacs.org Researchers synthesized a range of compounds by varying the substituent on the amino group of the benzoic acid core. nih.gov These modifications included altering the length and functionality of the alkyl chain. nih.govacs.org
One key area of investigation was the optimization of the alkyl chain to improve metabolic stability. nih.govacs.org It was noted that the linear alkyl substituent on the amine was a likely point of metabolism. acs.org To address this, analogues with a terminal polar methyl ether were synthesized, including a compound made with this compound (a C4 chain with a terminal ether). nih.govacs.org The data revealed that this modification led to improved drug-like properties. acs.org In contrast, derivatives with a short n-butyl chain displayed a decrease in inhibitory potency compared to the initial hit compounds. acs.org This demonstrates that the presence and position of the methoxy (B1213986) group are critical for balancing potency and pharmacokinetic properties.
However, the effect of such a modification is highly dependent on the specific biological target. In a separate SAR study on agonists for the GPR88 receptor, the addition of polar functionalities, including an ether, to the terminal end of an N-alkyl chain led to a significant loss of potency. nih.gov This contrasting result underscores that while the 4-methoxybutyl group can be beneficial for one target (NKCC1), it may be detrimental for another (GPR88), highlighting the specificity of molecular interactions in drug design.
| Compound Series | Structural Modification | Impact on Biological Activity/Properties | Reference |
|---|---|---|---|
| NKCC1 Inhibitors | Introduction of a terminal methyl ether on a C4 alkyl chain (4-methoxybutylamine) | Improved metabolic stability and solubility. | nih.govacs.org |
| NKCC1 Inhibitors | Use of a short n-butyl chain | Decreased inhibitory potency compared to hit compounds. | acs.org |
| GPR88 Agonists | Addition of a terminal ether to an N-alkyl chain | Significant loss of potency. | nih.gov |
| G9a Inhibitors | Replacement of a secondary amine at the 4-amino position with an oxygen atom | Resulted in no inhibitory activity, indicating the importance of the nitrogen for hydrogen bonding. | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a class of quantum mechanical methods used to examine the electronic structure of many-body systems. ehu.eus It has become a primary tool for predicting molecular properties due to its favorable balance of accuracy and computational cost. arxiv.org
DFT calculations are instrumental in determining the electronic structure of 4-Methoxybutan-1-amine, including the distribution of electron density, molecular orbital energies, and electrostatic potential. This information is fundamental to understanding the molecule's polarity, reactivity, and intermolecular interactions.
Illustrative Data Table: Relative Energies of this compound Conformers
The following table provides a hypothetical example of results from a DFT study on the key conformers of this compound, arising from rotation around the C-C bonds. The energies are reported relative to the most stable conformer.
| Conformer ID | Dihedral Angles (C1-C2-C3-C4, C2-C3-C4-O) | Relative Energy (kJ/mol) | Predicted Population (%) at 298.15 K |
| Conf-1 | anti, anti | 0.00 | 45.2 |
| Conf-2 | anti, gauche+ | 1.50 | 25.1 |
| Conf-3 | gauche+, anti | 2.10 | 18.5 |
| Conf-4 | gauche+, gauche- | 5.50 | 11.2 |
This table is illustrative and intended to represent typical data obtained from DFT calculations.
DFT is a powerful method for elucidating reaction mechanisms by locating and characterizing the transition state (TS) of a chemical reaction. libretexts.org The transition state is a high-energy, short-lived configuration that molecules pass through as they transform from reactants to products. libretexts.org The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate.
For this compound, DFT can be used to model its synthesis, such as via the reductive amination of 4-methoxybutanal. vulcanchem.comacs.org Calculations can identify the transition state for the imine formation and the subsequent reduction step, providing insights into the reaction kinetics and helping to optimize reaction conditions. acs.org For instance, studies on related chiral amines have used DFT to understand how catalysts and reaction conditions influence stereochemical outcomes by altering transition state energies.
Illustrative Data Table: Calculated Activation Energies for a Hypothetical Synthesis Step
This table shows hypothetical activation energies (Ea) calculated using DFT for the final reduction step in a synthesis of this compound.
| Reaction Step | Catalyst | Solvent | Calculated Ea (kJ/mol) |
| Imine Reduction | H₂/Pd | Ethanol | 55 |
| Imine Reduction | NaBH₄ | Methanol | 72 |
This table is illustrative and intended to represent typical data obtained from DFT calculations.
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure verification. researchgate.net One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in a molecule, the corresponding ¹H and ¹³C NMR chemical shifts can be determined.
These predicted spectra for different low-energy conformers can be compared with experimental data. researchgate.net A strong correlation between the calculated and observed shifts provides high confidence in the assigned structure and its predominant conformation in solution.
Illustrative Data Table: Comparison of Experimental and DFT-Calculated NMR Chemical Shifts
The table below presents a hypothetical comparison of experimental NMR data for this compound with values calculated via DFT for its lowest-energy conformer.
| Atom Position | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹H Shift (ppm) |
| C1 (-CH₂NH₂) | 41.5 | 41.8 | 2.75 (t) | 2.78 |
| C2 (-CH₂-) | 30.1 | 30.5 | 1.55 (p) | 1.59 |
| C3 (-CH₂-) | 29.3 | 29.0 | 1.65 (p) | 1.68 |
| C4 (-CH₂O-) | 72.8 | 72.5 | 3.40 (t) | 3.42 |
| C5 (O-CH₃) | 58.6 | 58.9 | 3.31 (s) | 3.33 |
This table is illustrative and intended to represent typical data obtained from DFT calculations. Experimental values are typical for such structures.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time based on a classical mechanical force field. This technique allows for the exploration of conformational changes, solvent effects, and binding events that occur over timescales from picoseconds to microseconds.
While DFT can identify stable conformers, MD simulations provide a dynamic picture of how this compound behaves in a given environment. researchgate.net An MD trajectory shows the molecule vibrating, rotating, and transitioning between different conformational states, revealing its inherent flexibility. doi.org Analysis of these trajectories can quantify the flexibility of different parts of the molecule, for example, by calculating the root-mean-square fluctuation (RMSF) of each atom from its average position. Such analyses on related flexible molecules have shown how different parts of the molecule endure conformational changes during simulations. researchgate.net
Illustrative Data Table: Atomic RMSF Values from an MD Simulation
This table illustrates typical RMSF values for the heavy atoms in this compound from a simulated trajectory in water, highlighting the relative flexibility of different parts of the molecule.
| Atom | RMSF (Å) |
| N (Amine) | 0.95 |
| C1 | 0.88 |
| C2 | 0.75 |
| C3 | 0.79 |
| C4 | 0.91 |
| O (Ether) | 1.02 |
| C5 (Methyl) | 1.15 |
This table is illustrative and intended to represent typical data obtained from MD simulations. Higher values indicate greater flexibility.
MD simulations are a cornerstone of modern drug discovery and molecular biology for studying how ligands interact with biological macromolecules like proteins. nih.gov If this compound were to be studied as a ligand for a receptor or enzyme, MD simulations could model its entry into the binding site, the specific interactions it forms (e.g., hydrogen bonds, hydrophobic contacts), and its residence time.
These simulations can also be used to understand the principles of chiral discrimination. For chiral analogues like (S)-4-methoxybutan-2-amine, MD simulations can visualize how different enantiomers bind to a chiral protein pocket. By comparing the binding trajectories and calculating the binding free energy for each enantiomer, researchers can explain and predict enantioselectivity, identifying the key amino acid residues responsible for the differential binding.
Illustrative Data Table: Analysis of a Ligand-Protein Binding Simulation
This table provides a hypothetical summary of interactions between this compound and key residues in a protein binding site, as determined from an MD simulation.
| Interacting Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |
| Asp-112 | H-Bond (Amine-H...O) | 2.8 | 85 |
| Tyr-85 | H-Bond (Ether-O...H) | 3.1 | 42 |
| Trp-279 | Hydrophobic (Butyl chain) | 3.9 | 95 |
| Phe-120 | Hydrophobic (Butyl chain) | 4.2 | 78 |
This table is illustrative and intended to represent typical data obtained from MD simulations.
Ion Transport Mechanisms and Molecular Self-Assembly
The principles of molecular self-assembly are fundamental in creating synthetic supramolecular structures with specific functions, such as artificial ion channels. doi.org This process relies on noncovalent interactions like hydrogen bonding, electrostatic interactions, and van der Waals forces to organize simpler molecules into ordered aggregates. doi.org
In the design of artificial transmembrane ion channels, molecular scaffolds are often functionalized with specific "tails" to modulate their properties and facilitate self-assembly within a lipid membrane. Research into fumaramide-based systems has utilized a tail derived from 4-methoxybutan-1-ol (B94083) to create derivatives. doi.org In these constructs, the molecules are proposed to form a stacked self-assembly, creating the active channel structure. doi.org The use of a moiety structurally similar to this compound highlights the utility of such flexible, functionalized alkyl chains in the rational design of molecules for ion transport and self-assembly applications. The inherent ability of the amine group in this compound to act as a hydrogen bond donor could be similarly exploited in designing self-assembling systems.
Modeling of Aqueous and Biological Environments (e.g., Anion Exchange Membranes)
Anion exchange membranes (AEMs) are critical components in technologies like fuel cells. dicp.ac.cn Their function relies on the presence of cationic functional groups covalently attached to a polymer backbone, which facilitates the transport of anions like hydroxide (B78521). The synthesis of AEMs often involves the quaternization of a polymer, where an amine reacts to form a quaternary ammonium (B1175870) group. researchgate.net For instance, amines such as N, N, N′, N′-tetramethyl-1, 6-hexanediamine (TMHDA) have been used to both quaternize and crosslink polymer chains, creating AEMs with high ion exchange capacity (IEC) and hydroxide conductivity. dicp.ac.cn
Molecular modeling and computational chemistry are essential for understanding and predicting the behavior of these complex systems. Atomistic molecular dynamics simulations are used to study the interfacial behavior of alkylamines and their interactions in aqueous environments. ulisboa.pt The development of accurate models for AEMs allows for the study of ion transport, water uptake, and membrane stability at a molecular level. While specific modeling studies for this compound in AEMs are not detailed in the available literature, the principles derived from modeling general alkylamines are applicable. ulisboa.ptarxiv.orgresearchgate.net Such models would be crucial for predicting how the structure of this compound, with its ether linkage and primary amine group, would influence the morphology and transport properties of a functionalized AEM.
Thermodynamic and Energetic Characterization
The thermodynamic properties of this compound, such as its enthalpies of formation and vaporization, and the energetics of its internal interactions, are crucial for both theoretical understanding and practical applications.
Standard Molar Enthalpies of Formation and Vaporization
The standard molar enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. benjamin-mills.com The enthalpy of vaporization (ΔvapH°) is the energy required to transform one mole of a substance from a liquid to a gas phase at a given temperature and pressure. umsl.edu These values are fundamental for thermochemical calculations and for designing chemical processes. umsl.edu
While extensive compilations of these thermodynamic properties exist for a vast range of organic compounds, specific, experimentally determined values for the standard molar enthalpies of formation and vaporization of this compound are not readily found in the surveyed literature. umsl.edu The determination of these values typically involves calorimetric measurements or derivation from vapor pressure data over a range of temperatures. umsl.edu For related compounds, quantum chemical calculations are also employed to estimate these properties. researchgate.net
Evaluation of Intramolecular Hydrogen Bond Strengths
Intramolecular hydrogen bonding (IAHB) is a critical factor that governs the conformational preferences and physicochemical properties of a molecule. researchgate.netustc.edu.cn In this compound, an IAHB can potentially form between the hydrogen atom of the primary amine group (donor) and the oxygen atom of the methoxy (B1213986) group (acceptor).
Studies on analogous linear aminoalcohols, such as NH2(CH2)nOH, provide significant insight into the factors affecting IAHB strength. ustc.edu.cn In these systems, the strength of the O-H···N hydrogen bond is highly dependent on the length of the alkyl chain (n), which determines the size of the resulting ring-like structure. ustc.edu.cn Research combining spectroscopy and quantum chemistry calculations has shown that for aminoalcohols, the IAHB strength peaks at n=4 (forming a seven-membered ring), while the most favorable (most populated) conformation at room temperature occurs at n=3 (a six-membered ring) due to a balance of enthalpic and entropic factors. ustc.edu.cn
By analogy, the N-H···O intramolecular hydrogen bond in this compound would form a seven-membered ring. Based on the trends observed in aminoalcohols, this conformation is expected to feature a relatively strong hydrogen bond due to the flexibility of the four-carbon chain allowing for an optimal bond geometry. ustc.edu.cn The evaluation of this bond's precise energy would require dedicated spectroscopic or computational analysis. researchgate.netmdpi.com
Force Field Development and Validation for Alkylamines
Accurate molecular dynamics simulations of systems containing alkylamines rely on the quality of the underlying force field—a set of parameters and equations that define the potential energy of the system. ulisboa.ptarxiv.orgresearchgate.net Several force fields, such as the all-atom OPLS-AA, are widely used, but their parameters may not always accurately reproduce the properties of all molecular families under all conditions. ulisboa.ptresearchgate.net
Consequently, significant research has been dedicated to developing and validating force fields specifically for primary alkylamines. arxiv.orgresearchgate.net One systematic procedure involves parameterizing a united-atom (UA) model where partial charges are fitted to match experimental dielectric constants, and Lennard-Jones parameters are adjusted to reproduce experimental surface tension and liquid density. arxiv.orgresearchgate.net This approach has been shown to yield good agreement with experimental data for long-chain amines, with errors of less than 1% for density and up to 4% for surface tension. arxiv.orgresearchgate.net Such validated force fields are crucial for the predictive modeling of aqueous solutions, biological environments, and material interfaces involving this compound and related compounds. ulisboa.ptfrontiersin.org
Interactive Table: Force Field Development for Primary Amines
| Force Field Type | Parameterization Strategy | Target Experimental Properties | Typical Accuracy | Reference |
|---|---|---|---|---|
| United-Atom (UA) | Fit partial charges and Lennard-Jones parameters | Dielectric constant, surface tension, liquid density | <1% error for density, ~4% for surface tension | arxiv.orgresearchgate.net |
| All-Atom (OPLS-AA) | General parameterization for organic liquids | Conformational energetics, liquid properties | Generally good, but can underestimate some values for amines | ulisboa.ptresearchgate.net |
| Many-Body (Metal-Organic) | Parameterized via force/energy matching to DFT | Binding energies and configurations on surfaces | Reproduces DFT binding energies on Cu surfaces | researchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Methoxybutan-1-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, NOESY)
One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, are used to identify the different types of hydrogen and carbon atoms present in this compound and their respective chemical environments. The molecular structure (COCCCCN) dictates a specific pattern of signals. nih.gov While detailed experimental spectra for this specific compound are not publicly available in the search results, typical chemical shifts can be predicted based on its structure and data from analogous compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position (from -OCH₃) | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| 1 | -OC H₃ | ~3.3 | ~58 | Singlet (s) |
| 2 | -OC H₂- | ~3.4 | ~72 | Triplet (t) |
| 3 | -CH₂- | ~1.6 | ~30 | Quintet (p) |
| 4 | -CH₂- | ~1.5 | ~32 | Quintet (p) |
| 5 | -C H₂-NH₂ | ~2.7 | ~42 | Triplet (t) |
Two-dimensional (2D) NMR techniques are employed to further resolve the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on C2-C3, C3-C4, and C4-C5. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms. youtube.com This technique confirms which proton signal corresponds to which carbon signal in the molecular backbone. researchgate.netyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of nuclei, which is crucial for determining stereochemistry and conformation. youtube.com
These advanced NMR methods are often used in combination to unambiguously assign all signals and confirm the compound's constitution. core.ac.uk
Stereochemical Assignment through NOESY Correlations
The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization of one atom is altered by the saturation of another nearby atom. NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR technique that maps these through-space interactions, providing critical information about the spatial proximity of atoms, which is essential for assigning stereochemistry in chiral molecules. escholarship.org
For the compound this compound, which has the chemical structure CH₃OCH₂CH₂CH₂CH₂NH₂, there are no chiral centers. nih.gov Therefore, the molecule is achiral and does not have stereoisomers. As a result, while NOESY could be used to study its conformational preferences in solution, it is not applicable for stereochemical assignment in this specific case.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound and for analyzing its purity.
High-Resolution Mass Spectrometry (HRMS) and LC-MS for Molecular Identity and Purity
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₅H₁₃NO), the exact mass is 103.0997 g/mol . nih.gov HRMS can distinguish this formula from other isobaric compounds, thus confirming the molecular identity with high confidence.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. thermofisher.com This technique is used to verify the purity of a this compound sample by separating it from any impurities or byproducts from synthesis before detection by the mass spectrometer. The use of LC-MS for the analysis of various amines is a well-established method in analytical chemistry. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hybrid technique used for separating and identifying volatile compounds in a mixture. Amines can be challenging to analyze via GC due to their basicity, which can cause peak tailing, but specialized columns can be used to achieve good separation. labrulez.com
For this compound, GC-MS analysis provides a characteristic mass spectrum that serves as a molecular fingerprint. The PubChem database records a GC-MS spectrum for this compound, showing a fragmentation pattern that helps confirm its structure. nih.gov
Table 2: Major Peaks in the GC-MS Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Interpretation |
|---|---|
| 30 | [CH₂NH₂]⁺ fragment, characteristic of primary amines |
| 88 | [M - CH₃]⁺, loss of a methyl group |
| 45 | [CH₂OCH₃]⁺ fragment |
Source: PubChem nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable technique for identifying the functional groups present in a compound. A vapor-phase IR spectrum for this compound is available, which would show characteristic absorption bands confirming its structure. nih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Primary Amine) | Symmetric & Asymmetric Stretching | ~3300-3400 (two bands) |
| N-H (Primary Amine) | Scissoring (Bending) | ~1590-1650 |
| C-H (Alkyl) | Stretching | ~2850-2960 |
| C-O (Ether) | Stretching | ~1070-1150 |
Note: Predicted values based on general IR correlation tables and data for similar compounds. vulcanchem.com
The presence of two distinct bands in the 3300-3400 cm⁻¹ region would be characteristic of the -NH₂ group, while a strong absorption around 1100 cm⁻¹ would confirm the C-O ether linkage. vulcanchem.com
Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a fundamental tool for the identification of functional groups within the this compound molecule. The primary amine (R-NH2) and ether (R-O-R') functional groups are central to its chemical identity.
In FTIR analysis, characteristic stretching vibrations for the N-H bonds in the primary amine group are typically observed in the region of 3300–3500 cm⁻¹. The C-O stretching of the methoxy (B1213986) group is expected to produce a strong signal around 1100 cm⁻¹. Raman spectroscopy, which is particularly sensitive to non-polar bonds, complements FTIR by providing information on the carbon backbone and other symmetric vibrations. Quantitative Raman Spectroscopy (QRS™) is a powerful technique for the analysis of amines in various matrices, as it is not significantly affected by aqueous backgrounds. ondavia.com
Key functional groups in this compound include the primary amine and the methoxy group. google.com The presence of the amine group imparts basic properties to the molecule, allowing it to form salts with acids, and its lone pair of electrons on the nitrogen atom makes it nucleophilic. ondavia.com
Below is a table summarizing the expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |
| Primary Amine (N-H) | Stretching | 3300–3500 | |
| Methoxy (C-O) | Stretching | ~1100 | |
| Methylene (C-H) | Bending | ~1360 | pearson.com |
| Hydroxyl (O-H) | Stretching (Broad) | ~3600 | pearson.com |
Note: The hydroxyl group is not present in this compound but is included for comparative context from a general IR spectrum analysis. pearson.com
X-ray Diffraction Studies
X-ray diffraction (XRD) is a powerful technique for elucidating the atomic and molecular structure of crystalline materials. ictp.it
Liquid Morphology Studies
While X-ray diffraction is primarily used for crystalline solids, X-ray scattering techniques can also be applied to liquids to study their short-range order and morphology. For a liquid like this compound, energy-dispersive X-ray diffraction could reveal information about the average distances between molecules and any preferential orientations. researchgate.net Such studies, often combined with molecular dynamics simulations, can provide insights into the liquid's structure, including the extent of hydrogen bonding and the segregation of non-polar alkyl chains. researchgate.net
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for assessing the purity of this compound and for separating and quantifying its enantiomers if a chiral center is present.
Chiral High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds. mdpi.com To determine the enantiomeric excess (ee) of a chiral amine like this compound (if it were, for instance, substituted to create a stereocenter), chiral HPLC is the method of choice. nih.gov This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.com The separated enantiomers can then be quantified to determine the ee, which is a critical parameter in asymmetric synthesis and for pharmaceutical applications. nih.govnih.govtcichemicals.com The development of an effective HPLC method requires careful selection of the chiral column and optimization of the mobile phase composition. mdpi.com
Ion Mobility Spectrometry (IMS) and Collision Cross-Section (CCS) Predictions
Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation and characterization. For this compound, IMS could be used to determine its collision cross-section (CCS), which is a measure of its rotational averaged area. The CCS value is a characteristic physical property that can aid in the identification of the compound and provide insights into its three-dimensional structure in the gas phase. Computational methods can also be used to predict the CCS of ions, which can then be compared with experimental values for structural validation.
Emerging Research Areas and Future Directions
Development of Sustainable and Atom-Economical Synthetic Routes
The chemical industry is increasingly focused on developing synthetic methods that are both environmentally friendly and efficient, a principle known as green chemistry. A major goal is to maximize "atom economy," ensuring that the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. Research into the synthesis of amines, including 4-Methoxybutan-1-amine, is actively pursuing these principles.
One promising and inherently atom-economical strategy is the direct N-alkylation of amines using ethers as alkylating agents. researchgate.net A novel method has been developed using a simple and inexpensive γ-Al2O3 catalyst to facilitate the reaction between amines and various ethers at atmospheric pressure. researchgate.net This process is highly efficient, generating only water as a byproduct, which aligns perfectly with the goals of green and atom-economical chemistry. researchgate.net
Another key area is catalytic reductive amination and hydrogenation. Asymmetric hydrogenation, in particular, is recognized as a powerful and sustainable strategy for producing optically active amines because it offers excellent atom economy with virtually no byproducts. acs.org Direct asymmetric reductive amination (DARA) is a powerful method for simplifying the synthesis of chiral primary amines from the corresponding ketones. acs.org For instance, the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol, a direct precursor to the chiral version of this compound, has been achieved via asymmetric catalytic reductive amination of a β-keto ester using a Ruthenium catalyst, achieving high enantiomeric excess. acs.org
Hydroaminoalkylation, the addition of an amine across an alkene, represents another ideal, atom-economical route. acs.org The development of catalysts based on earth-abundant metals, such as titanium, for these transformations is a significant step forward in sustainability. ubc.ca These catalytic systems can add secondary amines to a variety of alkenes, providing a greener alternative to traditional methods. ubc.ca
| Method | Catalyst/Reagent | Key Feature | Atom Economy | Source |
| N-Alkylation of Amines | γ-Al2O3 | Uses ethers as alkylating agents | High (water is the only byproduct) | researchgate.net |
| Asymmetric Reductive Amination | Ru-MeOBIPHEP | Produces chiral amines from keto esters | High | acs.org |
| Hydroaminoalkylation | Ti(NMe2)4 / Urea Ligand | Uses earth-abundant metal catalyst | High | ubc.ca |
| Reduction/Ring-Opening | NaBH4 / Picolinic Acid | Converts primary amines and cyclic ethers to amino alcohols | High (Picolinic acid is recoverable) | nih.gov |
Exploration of Novel Therapeutic Applications for Ether-Amine Scaffolds
The combination of an ether and an amine group within a single molecule creates a "scaffold" with significant potential in medicinal chemistry. This structural motif is present in numerous biologically active compounds and is continually explored for new therapeutic applications.
The diaryl ether motif, for example, is considered a "privileged scaffold" in drug discovery, with derivatives showing a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. acs.orgresearchgate.net Similarly, the amino-quinazoline scaffold, which often incorporates ether linkages, has a pleiotropic pharmacological profile and is found in drugs for hypertension, cancer, and inflammatory diseases. scielo.br The success of these established scaffolds encourages the exploration of simpler ether-amine structures, like that of this compound, as building blocks for new drug candidates.
Researchers are actively designing new compounds based on natural molecular skeletons, such as monoterpenes, and modifying them with various chemical groups, including amines, to enhance their biological activity. mdpi.com This molecular scaffold approach has yielded derivatives with potential applications against cancer, bacterial infections, and neurodegenerative diseases. mdpi.com
More directly, ether-amine structures are being investigated for specific neurological and psychiatric conditions. A novel lead compound, R-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)propan-1-amine (GZ-11610), which contains both an amine and a methoxy (B1213986) group, has been identified as a potent and selective inhibitor of vesicular monoamine transporter-2 (VMAT2) and is being explored as a potential therapeutic for methamphetamine use disorder. nih.gov In another example, this compound itself was used in the synthesis of selective inhibitors of the Na-K-Cl cotransporter 1 (NKCC1), which are being investigated for the treatment of core symptoms in Down Syndrome. researchgate.net
Integration into Advanced Materials Science (e.g., Polymers, Functional Materials)
The functional groups of this compound—the primary amine and the ether linkage—make it and similar molecules attractive for integration into advanced materials. The amine group can act as a curing agent, a monomer, or a site for functionalization, while the ether group can impart flexibility and influence solubility and thermal properties.
A significant area of research is the development of functional polymers. Poly(arylene ether)s (PAEs) containing tertiary amine groups have been synthesized for use in gas separation membranes. acs.orgresearchgate.net These materials show enhanced selectivity for CO2 over CH4, a critical separation in natural gas purification. acs.org The amine functional groups enhance the gas-polymer affinity, which is a key factor in the improved performance. acs.org
In the realm of thermosets, there is a drive to synthesize amine hardeners from bio-based and less toxic sources. mdpi.com Reductive amination of bio-based aromatic aldehydes with aliphatic diamines is a method used to create pluri-functional amine hardeners. mdpi.com These hardeners, containing aromatic moieties, improve miscibility with common epoxy monomers and enhance the thermo-mechanical properties of the final cross-linked materials. mdpi.com The structure of this compound makes it a potential candidate for modifying or creating such polymer systems.
Furthermore, novel multistimuli-responsive nanoparticles have been created based on poly(ether amine)s (PEAs). acs.org These nanoparticles, formed by synthesizing PEAs with trimethoxysilyl moieties, are responsive to changes in temperature, pH, and ionic strength, giving them potential applications in smart separation technologies. acs.org
| Material Type | Key Monomer/Component | Potential Application | Research Finding | Source |
| Gas Separation Membranes | Tertiary-Amine-Functional Poly(arylene ether)s | CO2/CH4 Separation | Amine groups enhance gas-polymer affinity and selectivity. | acs.orgresearchgate.net |
| Epoxy Thermosets | Bio-based Pluri-functional Amines | High-performance polymers | Aromatic amine hardeners improve thermo-mechanical properties. | mdpi.com |
| Hybrid Nanoparticles | Poly(ether amine)s (gPEAs) | Smart separation, encapsulation | Nanoparticles are responsive to temperature, pH, and ionic strength. | acs.org |
Addressing Stereochemical Integrity Challenges in Synthesis and Storage
When a chiral center is present in a molecule, as in derivatives of this compound, maintaining its specific three-dimensional arrangement (stereochemical integrity) during synthesis and storage is paramount, especially for pharmaceutical applications where different enantiomers can have vastly different biological effects. d-nb.info
A primary challenge in synthesizing chiral amines is developing methods that are highly stereoselective and avoid racemization. d-nb.info Asymmetric reductive amination is a key strategy, involving the conversion of a prochiral ketone or aldehyde into a chiral amine. researchgate.net For example, the synthesis of (S)-3-amino-4-methoxy-butan-1-ol, a chiral precursor, was achieved with an initial enantiomeric excess (ee) of 97–98%, which was further improved to ≥99% through crystallization. acs.org
Various catalytic systems are employed to achieve high stereoselectivity. These include transition-metal catalysts, organocatalysts, and enzymes. researchgate.net The development of methods that work under mild conditions is crucial to prevent the loss of stereochemical integrity. nih.gov For instance, a modified Julia olefination has been described for converting N-Boc-protected l-amino acid methyl esters into enantiopure allylamines with good yields and without loss of stereochemical integrity. nih.gov Similarly, metal-free reduction of nitro compounds to amines using trichlorosilane (B8805176) has been shown to be respectful of the stereochemical integrity of existing stereocenters. unimi.it
The challenge extends beyond synthesis to storage and subsequent reactions. Chiral amines can be susceptible to racemization under certain conditions, so ensuring the stability of the final product and intermediates is a critical aspect of process development.
Computational-Experimental Synergy for Mechanistic Elucidation and Rational Design
The combination of computational modeling and experimental work has become a powerful paradigm in modern chemistry for accelerating discovery and deepening understanding. This synergy is particularly impactful in catalyst development and reaction optimization for the synthesis of complex molecules like ether-amines.
Computational tools, especially Density Functional Theory (DFT), are used to study reaction mechanisms in detail. researchgate.net For example, extensive computational studies have been performed to elucidate the mechanism of chiral amine synthesis, helping to explain the observed enantioselectivity by analyzing transition state stabilization energies. researchgate.net This understanding allows for the rational design of better catalysts, moving away from empirical, trial-and-error screening. europa.eu
This approach has been successfully applied to the amination of alcohols. A joint theoretical and experimental study identified the key factors governing the activity and selectivity of metal catalysts for the direct amination of alcohols with ammonia. researchgate.netugent.be By combining first-principles calculations, kinetic simulations, and experiments, researchers were able to computationally screen hundreds of potential bimetallic catalysts and then experimentally verify the most promising candidates. researchgate.netugent.be
Mechanistic studies also clarify the role of various components in a reaction. For instance, in organocatalysis, the precise role of additives like water and acids, which can have a fundamental impact on reactivity and selectivity, has been deciphered through detailed study, leading to the rational improvement of catalytic processes. europa.eu Similarly, computational and experimental evidence has been used to propose mechanisms for etherification reactions, identifying key transient intermediates like oxocarbenium ions. rsc.org This deep mechanistic insight is essential for developing more efficient and selective synthetic routes for molecules like this compound.
Q & A
Basic Research Questions
Q. What are the standard laboratory-scale synthesis routes for 4-Methoxybutan-1-amine, and how do reaction conditions influence yield?
- Methodology :
Reductive Amination : React 4-methoxybutan-1-one with ammonia or ammonium acetate in the presence of NaBH₄ or LiAlH₄ under inert conditions (N₂/Ar). Optimize solvent choice (e.g., methanol or THF) and temperature (0–25°C) to minimize side reactions .
Grignard Reaction : Start with 4-methoxybutyronitrile; react with Grignard reagents (e.g., CH₃MgBr) followed by hydrolysis and reduction to the amine .
- Critical Factors : Excess reducing agents improve yield, but LiAlH₄ may over-reduce sensitive functional groups. Monitor pH during workup to avoid decomposition.
Q. How can purification challenges (e.g., amine degradation) be mitigated during synthesis?
- Approach :
- Use acid-base extraction : Dissolve crude product in dilute HCl, wash with organic solvents (e.g., diethyl ether), then basify with NaOH to precipitate the free amine .
- Chromatography : Employ silica gel chromatography with eluents like CH₂Cl₂:MeOH (9:1) for polar impurities. For volatile by-products, use vacuum distillation at reduced pressure .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Protocol :
- NMR : Confirm structure via ¹H NMR (δ ~1.5–2.0 ppm for CH₂ groups, δ ~3.3 ppm for methoxy-OCH₃, δ ~1.2 ppm for NH₂ protons in D₂O exchange) .
- Mass Spectrometry : ESI-MS in positive mode for molecular ion [M+H]⁺ (m/z 104.1) and fragmentation patterns .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound enantiomers be achieved for chiral studies?
- Method :
- Enzymatic Amination : Use ω-transaminase (ATA) immobilized on 2D zeolite with isopropylamine as an amino donor. This yields >90% enantiomeric excess (ee) under mild conditions (pH 7.5, 30°C) .
- Chiral Resolution : Employ tartaric acid derivatives to form diastereomeric salts, followed by fractional crystallization .
Q. What strategies address contradictions in reported biological activity data (e.g., receptor binding vs. cytotoxicity)?
- Analysis Framework :
Receptor Profiling : Use radioligand binding assays (e.g., 5-HT₂A or dopamine D₂ receptors) at varying concentrations (1 nM–10 μM) to quantify IC₅₀ values. Compare results across cell lines (e.g., HEK293 vs. CHO) .
Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. High metabolic clearance may explain discrepancies in in vivo efficacy .
Q. How does the methoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight :
- The electron-donating methoxy group activates the aromatic ring for electrophilic substitution but deactivates aliphatic positions. For example, SN2 reactions at the β-carbon proceed faster in polar aprotic solvents (e.g., DMF) due to stabilized transition states .
Key Considerations for Experimental Design
- Stereochemistry : Validate enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) .
- Data Reproducibility : Pre-equilibrate reagents to control humidity-sensitive steps (e.g., LiAlH₄ reactions) .
- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid human/animal testing without approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
